Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-(trifluoromethyl)phenyl)methyl)piperidine-4-carboxylate
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Overview
Description
The compound is a part of a series of novel triazole-pyrimidine-based compounds that have been studied for their neuroprotective and anti-neuroinflammatory properties . These compounds have been designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .
Synthesis Analysis
The synthesis of these compounds involves a series of chemical reactions. For instance, one method involves a stirred solution of substituted aldehyde, ethyl acetoacetate, and urea in ethanol, which is treated with concentrated hydrochloric acid and heated to reflux .Molecular Structure Analysis
The molecular structure of the compound is characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The molecular formula of the compound is C22H25F3N4O3S .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps. One such step involves a Mitsunobu reaction .Scientific Research Applications
Structural Characterization and Analgesic Properties
Research on isothiazolopyridines, a category of compounds with structural similarities to the specified compound, has provided insights into their analgesic properties. The structural characterization of such compounds, including their molecular packing and intermolecular interactions, supports their potential in developing new analgesics. Computational investigations to find correlations between molecular parameters and analgesic action have been conducted, highlighting the importance of charge distribution and conformation for their biological activity (Karczmarzyk & Malinka, 2008).
Antimicrobial Activities
Several studies have focused on the synthesis of 1,2,4-triazole derivatives and their antimicrobial activities. These compounds have been synthesized through various chemical reactions and tested against different microorganisms, including bacteria and fungi. Some derivatives exhibited significant antimicrobial activities, suggesting the potential of similar compounds for use in antimicrobial drug development (Bektaş et al., 2007).
Synthesis and Characterization Techniques
The synthesis and characterization of polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines have been reported, demonstrating advanced techniques in creating complex heterocyclic compounds. Such methodologies could be relevant for synthesizing and studying the compound , providing a foundation for exploring its potential applications in various fields of chemical research (El‐Kazak & Ibrahim, 2013).
Pharmacological Evaluation
Novel 2H/6H-thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. These studies are crucial in identifying new therapeutic agents, suggesting a potential research application for the compound in pharmacological evaluation and drug development (Suresh, Lavanya, & Rao, 2016).
Mechanism of Action
The mechanism of action of these compounds is observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . They show promising neuroprotective and anti-inflammatory properties, with significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Properties
IUPAC Name |
ethyl 1-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-[4-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25F3N4O3S/c1-3-16-26-21-29(27-16)19(30)18(33-21)17(13-5-7-15(8-6-13)22(23,24)25)28-11-9-14(10-12-28)20(31)32-4-2/h5-8,14,17,30H,3-4,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGARVDPVDPQFIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)C(F)(F)F)N4CCC(CC4)C(=O)OCC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25F3N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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